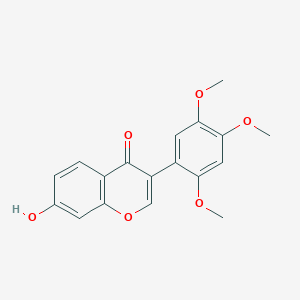

2'-Hydroxyflavone

Descripción general

Descripción

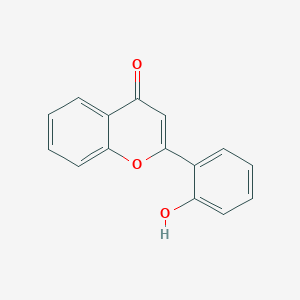

2’-Hydroxyflavone is a naturally occurring flavonoid, a subclass of polyphenolic compounds widely distributed in the plant kingdom. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties . The compound is characterized by the presence of a hydroxyl group at the 2’ position of the flavone structure, which significantly influences its chemical behavior and biological activity .

Mecanismo De Acción

Target of Action

The primary target of 2’-Hydroxyflavone (2’-HF) is the Ral-interacting protein Rlip . This protein is implicated in the transport of glutathione conjugates .

Mode of Action

Upon binding to the Ral-interacting protein Rlip, 2’-Hydroxyflavone inhibits tumor cell proliferation and restricts tumor growth . This interaction is particularly effective in breast cancer models .

Biochemical Pathways

2’-Hydroxyflavone interacts with various pathways including STAT3, MAPK, and Wnt/β-catenin to cause apoptosis or inhibition of proliferating cancer cells . It also shows inhibitory effect on platelet aggregation caused by two inducers, arachidonic acid (AA) and adenosine diphosphate (ADP) .

Pharmacokinetics

Flavonoids, the class of compounds to which 2’-hydroxyflavone belongs, are known to have high oral bioavailability . They are low-clearance drugs, with a half-life of approximately 20-30 hours . Most drug metabolism is achieved by glucuronidation .

Result of Action

2’-Hydroxyflavone can inhibit cancer cell proliferation, induce apoptosis, and reduce inflammation . It shows inhibitory effect on platelet aggregation caused by two inducers, arachidonic acid (AA) and adenosine diphosphate (ADP), with IC50 values of 47.8 μM and 147.2 μM respectively .

Action Environment

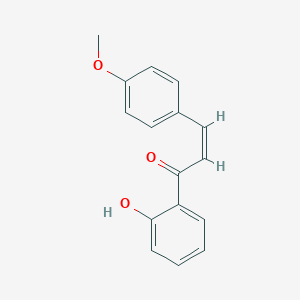

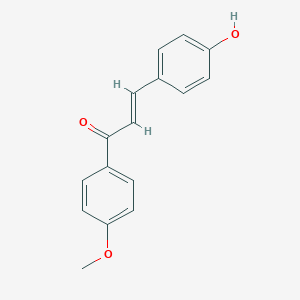

The action of 2’-Hydroxyflavone can be influenced by environmental factors. For instance, the oxidative cyclization of o-hydroxychalcones, a process involved in the synthesis of flavones and flavanones, can result in several cyclization products simultaneously, depending on the reaction conditions and the structure of the precursor . This suggests that the environment can influence the action, efficacy, and stability of 2’-Hydroxyflavone.

Análisis Bioquímico

Biochemical Properties

2’-Hydroxyflavone can inhibit cancer cell proliferation, induce apoptosis, and reduce inflammation . It shows inhibitory effect on platelet aggregation caused by two inducers with IC50s 47.8 μM arachidonic acid (AA) and 147.2 μM aenosine diphosphate (ADP) .

Cellular Effects

2’-Hydroxyflavone has been shown to have significant effects on various types of cells and cellular processes. It can inhibit the cellular proliferation of promastigotes and the intracellular amastigote form in a dose-dependent manner in both wild-type and antimony-resistant cells . It also exhibits anti-inflammatory, antimutagenic, and anticancer activities .

Molecular Mechanism

The molecular mechanism of 2’-Hydroxyflavone involves its interaction with various biomolecules. Upon binding to the Ral-interacting protein Rlip implicated in the transport of glutathione conjugates, 2’-Hydroxyflavone inhibits tumor cell proliferation and restricts tumor growth, particularly in breast cancer models .

Metabolic Pathways

Flavonoids are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Flavonoids are known to interact with various transporters and binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

Flavonoids are known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2’-Hydroxyflavone can be synthesized through various methods, including the oxidative cyclization of 2’-hydroxychalcones. One common approach involves the use of palladium (II) catalysis, which facilitates the oxidative cyclization of 2’-hydroxydihydrochalcones to yield 2’-hydroxyflavone . This method is efficient and allows for the production of a variety of flavones and flavanones under mild conditions .

Industrial Production Methods: Industrial production of 2’-Hydroxyflavone typically involves large-scale synthesis using similar oxidative cyclization methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2’-Hydroxyflavone undergoes several types of chemical reactions, including:

Oxidation: Conversion to flavonols and other oxidized derivatives.

Reduction: Formation of flavanones and other reduced forms.

Substitution: Introduction of various substituents at different positions on the flavone ring.

Common Reagents and Conditions:

Oxidation: Palladium (II) catalysis, cerium(IV) sulfate tetrahydrate on silica gel.

Reduction: Hydrogenation using palladium on carbon.

Substitution: Electrophilic aromatic substitution using halogens or other electrophiles.

Major Products:

Oxidation: Flavonols, aurones.

Reduction: Flavanones.

Substitution: Halogenated flavones, nitroflavones.

Aplicaciones Científicas De Investigación

2’-Hydroxyflavone has a wide range of scientific research applications:

Comparación Con Compuestos Similares

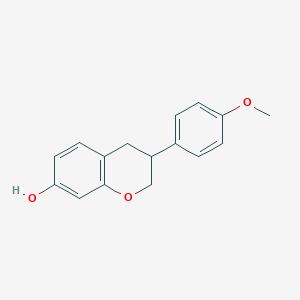

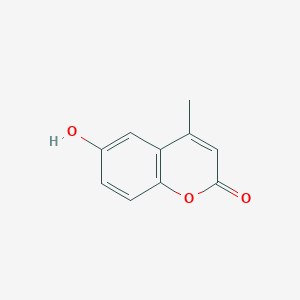

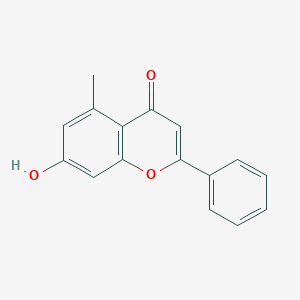

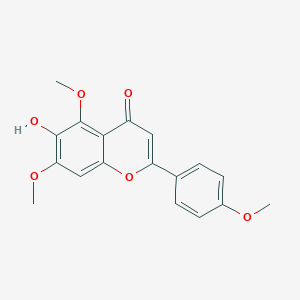

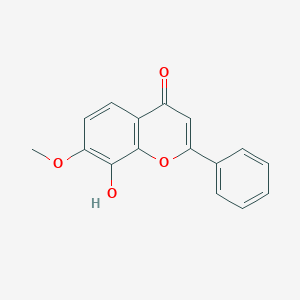

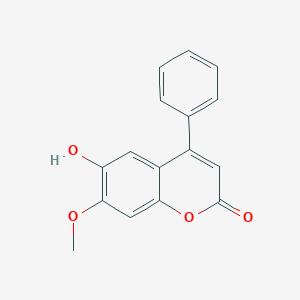

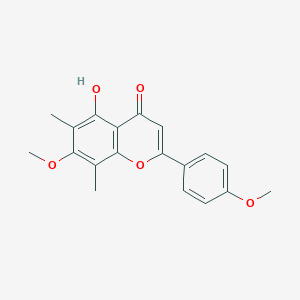

2’-Hydroxyflavone is unique among flavonoids due to its specific hydroxylation pattern, which imparts distinct biological activities. Similar compounds include:

2’-Hydroxyflavanone: Shares similar anticancer and anti-inflammatory properties.

4’-Hydroxyflavone: Known for its antioxidant activity.

6-Hydroxyflavone: Exhibits neuroprotective effects.

7-Hydroxyflavone: Studied for its estrogen-related functions.

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLQHXCRRMUGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00901987 | |

| Record name | NoName_1182 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00901987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35244-11-2 | |

| Record name | 2'-Hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035244112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism behind the antiplatelet effects of 2'-Hydroxyflavone?

A: Research suggests that this compound's antiplatelet activity primarily stems from its ability to inhibit thromboxane formation. [] This inhibition disrupts the platelet aggregation cascade, ultimately reducing platelet clumping. Notably, this compound demonstrated superior antiplatelet effects compared to 3'- and 4'-Hydroxyflavone, highlighting the importance of the hydroxyl group's position on the molecule. []

Q2: How does glycosylation impact the properties of this compound?

A: Microbial glycosylation has been successfully employed to generate novel this compound glycosides. This modification significantly enhances the water solubility of the molecule, a crucial factor for bioavailability and potential therapeutic applications. [] Interestingly, certain glycosylated derivatives, such as hydroxyflavone-2'-O-β-D-glucuronide and hydroxyflavone-2'-O-α-L-rhamnoside, exhibited even stronger 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity compared to the parent this compound. [] This suggests that glycosylation can not only improve pharmaceutical properties but also modulate biological activities.

Q3: Are there any structural isomers of this compound, and how do their properties differ?

A: Yes, this compound has structural isomers, including 3'-Hydroxyflavone and 4'-Hydroxyflavone. Studies have shown that the position of the hydroxyl group on the A-ring significantly influences the biological activity. For instance, this compound consistently demonstrated more potent antiplatelet effects compared to its isomers, both in human platelet-rich plasma (PRP) and washed rabbit platelet suspension (PS). [] This difference in activity underscores the importance of structural nuances in determining biological effects.

Q4: Can you describe the structural characteristics of this compound?

A: this compound is a naturally occurring flavone, a class of flavonoids. While its molecular formula and weight aren't explicitly provided in the provided abstracts, its structure consists of two benzene rings (A and B) connected by a pyran ring (C). The defining characteristic of this compound is the presence of a hydroxyl (-OH) group at the 2' position on the A-ring. [] Detailed 1D and 2D NMR spectroscopic data are crucial for complete structural characterization and confirmation. [, ]

Q5: Has this compound shown any potential in cancer research?

A: While not directly addressed in the context of this compound, research indicates that certain flavonoids, particularly those present in the epicuticular exudates of Primula denticulata, exhibit cytostatic properties against human acute myeloid leukemia cells (HL-60). [] Although this compound is found in these exudates, the specific contribution of individual flavonoids to the observed effects requires further investigation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.